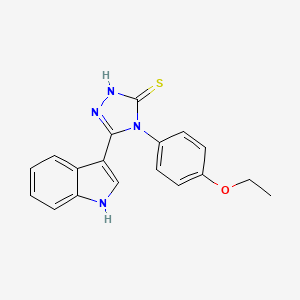

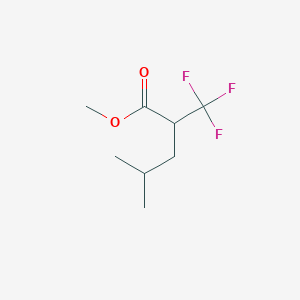

![molecular formula C15H22N2O5 B2531481 tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate CAS No. 1021998-84-4](/img/structure/B2531481.png)

tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate is a chemical entity that appears to be related to a class of compounds that are intermediates in the synthesis of biologically active molecules. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications are discussed, which can provide insights into the tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multi-step reactions starting from simple precursors. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with an optimized total yield of 81% . These methods suggest that the synthesis of tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate would likely involve similar steps of functional group transformations and protective group strategies.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, with the potential for chirality and multiple functional groups. For example, the synthesis of chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrates the intricate design of tert-butyl carbamate derivatives for use in stereoselective synthesis . The molecular structure of tert-butyl N-(thiophen-2yl)carbamate has been studied using vibrational frequency analysis, FT-IR, DFT, and M06-2X methods, providing insights into the bond lengths, bond angles, and vibrational frequencies . These studies suggest that a detailed analysis of tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate would involve computational and spectroscopic techniques to elucidate its structure.

Chemical Reactions Analysis

Tert-butyl carbamates participate in various chemical reactions, often serving as intermediates or building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, with carbon dioxide to generate a zwitterionic ammonium carbamate salt illustrates the potential for carbamate compounds to engage in interesting chemical transformations . These examples indicate that tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate could also undergo a variety of chemical reactions, depending on the reaction conditions and the presence of other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the determination of carbamate herbicide residues by gas chromatography after derivatization reactions highlights the importance of understanding the chemical properties of carbamates for analytical applications . The vibrational frequency analysis of tert-butyl N-(thiophen-2yl)carbamate provides information on the molecule's vibrational modes, which are related to its physical properties . These studies suggest that the physical and chemical properties of tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate would be characterized by its reactivity, stability, and spectroscopic features, which are important for its potential applications in synthesis and analysis.

Aplicaciones Científicas De Investigación

Hydroxyl Group Protection

The use of tert-butyl carbamates in the protection of hydroxyl groups is a fundamental technique in organic synthesis. This approach allows for selective reactions to occur at other sites within a molecule without affecting the hydroxyl group. Corey and Venkateswarlu (1972) discuss the development of chemical agents for hydroxyl group protection, emphasizing the stability and easy removal of the protecting group under specific conditions (Corey & Venkateswarlu, 1972).

Biodegradable Polymers

Dewit and Gillies (2009) describe the development of cascade biodegradable polymers that can depolymerize via a series of intramolecular reactions. This research highlights the potential of tert-butyl carbamate linkages in creating polymers with controlled degradation properties, which are promising for medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).

Atmospheric CO2 Fixation

Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation using unsaturated amines to efficiently produce cyclic carbamates. This research demonstrates an innovative approach to capturing atmospheric CO2 and converting it into useful cyclic carbamates, showcasing the potential environmental applications of tert-butyl carbamate derivatives (Takeda et al., 2012).

Synthesis of Biologically Active Compounds

Research on the synthesis of tert-butyl carbamate derivatives also extends to the creation of intermediates for biologically active compounds. Zhao et al. (2017) developed a synthetic method for an important intermediate used in the production of osimertinib, demonstrating the role of tert-butyl carbamates in pharmaceutical synthesis (Zhao et al., 2017).

Propiedades

IUPAC Name |

tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-11-8-10(20-4)6-7-12(11)21-5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGQCQAPUBGWAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=C(C=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

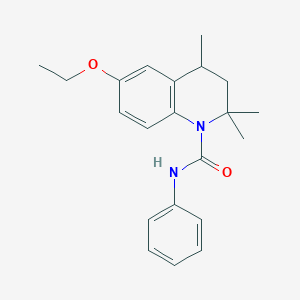

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)

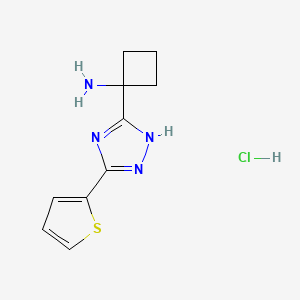

![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)

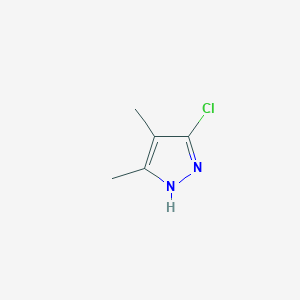

![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)

![8-ethyl-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2531406.png)

![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)

![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)